5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one
CAS No.: 1379344-15-6
Cat. No.: VC5863931
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379344-15-6 |
|---|---|
| Molecular Formula | C8H8N2OS |
| Molecular Weight | 180.23 |
| IUPAC Name | 5-amino-3-methyl-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 |
| Standard InChI Key | HHAQCRFESSVDBG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)N)SC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The amino (-NH₂) group at position 5 and the methyl (-CH₃) group at position 3 impart distinct electronic and steric properties. The hydroxyl group at position 2 contributes to hydrogen bonding, enhancing solubility in polar solvents .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1379344-15-6 | |
| Molecular Formula | C₈H₈N₂OS | |
| Molecular Weight | 180.23 g/mol | |
| IUPAC Name | 5-amino-3-methyl-1,3-benzothiazol-2-one |
Physicochemical Properties
The compound exhibits moderate solubility in organic solvents like dimethylformamide (DMF) and toluene, which facilitates its use in synthetic reactions. Its melting point and stability under standard conditions are critical for storage and handling .
| Property | Value |
|---|---|
| Melting Point | Not explicitly reported |
| Solubility | Soluble in DMF, toluene |
| Stability | Stable at room temperature |
Synthesis and Reaction Mechanisms
Cyclization of Precursors
The primary synthesis route involves the cyclization of 2-aminothiophenol with methyl isocyanate. This reaction proceeds under heating (60–80°C) in solvents like toluene or DMF, forming the benzothiazole ring.
Reaction Steps:
-
Precursor Preparation: 2-Aminothiophenol reacts with methyl isocyanate to form an intermediate.
-
Cyclization: Heating induces ring closure, yielding the target compound.
Alternative Synthetic Approaches
While less common, alternative methods include:
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methyl isocyanate, toluene, 60°C | ~70% |
| Microwave-Assisted | Not explicitly reported | N/A |
Biological Activities and Pharmacological Relevance
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity, attributed to its ability to disrupt bacterial cell membranes and interfere with enzymatic pathways.
| Target Organism | Activity | Source |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Weak inhibition |
Other Bioactivities
Derivatives of this compound have shown:
Comparative Analysis with Analogues
Structural and Functional Differences
| Compound | Structure | Key Difference |
|---|---|---|
| 2-Amino-3-methyl-1,3-benzothiazole | Amino at position 2 | Reduced hydrogen-bonding capacity |
| 3-Methyl-1,3-benzothiazol-2-one | No amino group | Lower solubility in polar solvents |
Reactivity and Bioactivity
The amino group at position 5 enhances nucleophilic substitution reactions, while the methyl group stabilizes the thiazole ring. These features contribute to superior antimicrobial activity compared to analogues lacking these substituents .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing:
Material Science Uses
Its conjugated π-system makes it a candidate for:
-
Organic Semiconductors: In photovoltaic devices.
-
Coordination Polymers: Metal-ligand complexes for catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume